Patent-Documented Utility as Key Intermediate in Rho Kinase (ROCK) Inhibitor Synthesis
4-Amino-2,6-dichloropyridine, the direct deprotection product of tert-butyl (2,6-dichloropyridin-4-yl)carbamate (CAS 501907-61-5), is explicitly documented as a synthetic precursor for Rho kinase (ROCK) inhibitors . While alternative 4-aminopyridine derivatives lacking the 2,6-dichloro substitution pattern are also employed in kinase inhibitor synthesis, the 2,6-dichloro arrangement provides a uniquely activated scaffold for sequential functionalization at both chlorine-bearing positions—a synthetic flexibility that mono-chloro or non-halogenated 4-aminopyridines cannot offer [1]. This compound therefore serves as a protected entry point to a privileged chemotype in cardiovascular drug discovery programs targeting ROCK-mediated pathways .
| Evidence Dimension | Documented utility as synthetic intermediate for a specific therapeutic target class |
|---|---|
| Target Compound Data | Documented precursor (via deprotection) for Rho kinase inhibitors |
| Comparator Or Baseline | 4-Aminopyridine derivatives without 2,6-dichloro substitution |
| Quantified Difference | Qualitative differentiation based on documented application context; the 2,6-dichloro pattern uniquely enables dual-site sequential functionalization, whereas mono-chloro or unsubstituted analogs offer only single-site derivatization pathways |
| Conditions | Literature and patent documentation of 4-amino-2,6-dichloropyridine as ROCK inhibitor precursor |
Why This Matters
Procurement of this specific compound is justified for research programs targeting ROCK-mediated pathways, as its deprotected form is explicitly validated in the relevant patent and literature landscape rather than being an untested analog.
- [1] Andersson, H. et al. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines. ChemistrySelect 2012. View Source
